molecular formula C27H27BrN4O2S B12018810 N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12018810
M. Wt: 551.5 g/mol
InChI Key: CZRJDHDWDWQWNT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

    Final Coupling Reaction: The final step involves coupling the synthesized triazole derivative with an acetamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dehalogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine:

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anticancer Agents: The compound’s unique structure may allow it to interact with specific molecular targets involved in cancer, leading to potential anticancer activity.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely to involve multiple pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Comparison:

  • Uniqueness: The presence of the bromophenyl group in N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with molecular targets compared to its chlorophenyl or fluorophenyl analogs.
  • Reactivity: The bromine atom can participate in various substitution reactions, providing a versatile handle for further functionalization.

Properties

Molecular Formula

C27H27BrN4O2S

Molecular Weight

551.5 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27BrN4O2S/c1-27(2,3)19-7-5-18(6-8-19)25-30-31-26(32(25)22-13-15-23(34-4)16-14-22)35-17-24(33)29-21-11-9-20(28)10-12-21/h5-16H,17H2,1-4H3,(H,29,33)

InChI Key

CZRJDHDWDWQWNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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